2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-[4,6-bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17F6N3O/c30-28(31,32)22-16-25(29(33,34)35)38-26(17-22)39-23-12-10-21(11-13-23)27-36-15-14-24(37-27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFNMZCXZXROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)OC5=CC(=CC(=N5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-[4,6-bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine (CAS Number: 477856-74-9) is a synthetic organic molecule with potential biological activities. Its unique structural features, including the trifluoromethyl groups and pyrimidine core, suggest significant interactions with biological systems, making it a candidate for pharmaceutical investigations.
- Molecular Formula : C23H11Cl2F6N3O
- Molar Mass : 530.25 g/mol
- Density : 1.468 g/cm³ (predicted)
- Boiling Point : 467.2 °C (predicted)
- pKa : -0.59 (predicted)
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups can enhance pharmacological properties, including antimicrobial and anticancer activities. The biological activity of this specific compound has been explored in various studies.
Antimicrobial Activity
A study highlighted the effectiveness of similar trifluoromethyl-substituted compounds against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against several strains, indicating potent antimicrobial properties .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential antiproliferative activity. Research on related bispyridinium salts demonstrated significant inhibition of cell proliferation in human colon adenocarcinoma cell lines, with micromolar activity observed . This suggests that the pyrimidine scaffold may also provide anticancer benefits.
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of trifluoromethyl-substituted compounds.
- Methods : Various strains of bacteria were tested using standard MIC assays.
- Results : Compounds showed strong inhibition against S. aureus and E. faecalis with MIC values ranging from 1 to 2 µg/mL.
- : The presence of hydrophobic substituents significantly enhances antimicrobial activity .
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Antiproliferative Activity Investigation :
- Objective : To assess the antiproliferative effects on cancer cell lines.
- Methods : Bispyridinium derivatives were synthesized and tested against HT-29 cells.
- Results : Several derivatives exhibited potent activity in the micromolar range, identifying lead compounds for further development.
- : The structural characteristics of these compounds are conducive to targeting choline kinase, a novel anticancer target .
Data Table of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to the pyrimidine structure exhibit significant antitumor properties. For instance, derivatives similar to 2-[4-[4,6-bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives showed potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis and growth .
Inhibition of Kinase Activity
The compound has been evaluated for its ability to inhibit protein kinases, which play essential roles in cell signaling pathways related to cancer progression. The synthesis of pyrimidine derivatives has shown promising results as inhibitors of multiple receptor tyrosine kinases (RTKs), highlighting their potential as therapeutic agents in targeted cancer therapies .
Case Study 1: VEGFR-2 Inhibitors
A series of studies focused on synthesizing N4-phenylsubstituted pyrimidines demonstrated that specific modifications could enhance their potency as VEGFR-2 inhibitors. Compounds derived from similar structures exhibited up to 100-fold greater potency compared to standard treatments like semaxanib, indicating a strong potential for developing new cancer therapies based on this scaffold .
Case Study 2: Antifungal and Insecticidal Properties
Another study explored the antifungal and insecticidal activities of trifluoromethyl pyrimidine derivatives, which are structurally related to the compound . The synthesized compounds showed moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda, along with notable antifungal activity against several plant pathogens. This highlights the versatility of pyrimidine derivatives beyond oncology applications .
Summary of Research Findings
Chemical Reactions Analysis
1.1. Formation of the Pyrimidine Core
The pyrimidine ring is typically synthesized via cyclocondensation reactions. For example:
-
Chloropyrimidine intermediates (e.g., 4,6-dichloropyrimidine) can react with phenols under basic conditions (e.g., Cs₂CO₃) to form aryl ether linkages via nucleophilic aromatic substitution (NAS) .
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Copper-catalyzed coupling reactions are effective for attaching aryloxy groups to pyrimidines, as demonstrated in the synthesis of analogous pyrimidine derivatives .
1.2. Functionalization of the Pyridine Substituent
The 4,6-bis(trifluoromethyl)pyridine moiety is likely introduced via:
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Suzuki-Miyaura cross-coupling to attach pre-synthesized pyridine derivatives.
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Electrophilic substitution on pre-formed pyridines, though the electron-withdrawing trifluoromethyl groups deactivate the ring, limiting reactivity to harsh conditions or directed metalation strategies .
1.3. Biphenyl Group Installation
The 4-(4-phenylphenyl) group at position 4 of the pyrimidine may be incorporated via:
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Buchwald-Hartwig amination or Ullmann coupling using aryl halides and palladium/copper catalysts.
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Friedel-Crafts alkylation if synthesizing the biphenyl moiety in situ .
2.1. Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring’s electron-deficient nature facilitates NAS at positions 2, 4, and 6. For example:
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Halogen displacement : Reaction with amines or alkoxides to replace chlorine or other leaving groups .
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Trifluoromethyl stability : The -CF₃ groups resist hydrolysis under typical conditions but may undergo defluorination under extreme heat or strong bases .
2.2. Cross-Coupling Reactions
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Suzuki-Miyaura : The biphenyl group could be further functionalized by coupling with boronic acids.
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Heck reaction : Introduction of alkenes or alkynes at reactive positions .
2.3. Ether Bond Stability
The phenoxy linker between pyrimidine and pyridine is susceptible to acid- or base-mediated cleavage . For instance:
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Strong acids (e.g., HBr in acetic acid) may hydrolyze the ether bond, yielding phenol and halopyrimidine intermediates .
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Reductive cleavage using LiAlH₄ is less likely due to the stability of aryl ethers.
Functional Group Compatibility and Challenges
| Functional Group | Reactivity Considerations |
|---|---|
| Pyrimidine ring | Electron-deficient; prone to NAS at positions 2, 4, and 6. |
| Trifluoromethyl groups | Electron-withdrawing; stabilize adjacent positions against electrophilic attack. |
| Biphenyl moiety | May undergo electrophilic substitution (e.g., nitration) at para positions of the outer ring. |
| Phenoxy linker | Stable under mild conditions but cleavable under strong acidic/basic conditions. |
Case Study: Analogous Reactions
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Synthesis of 4-chloro-6-(4-styrylphenoxy)pyrimidine :
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A phenol derivative was coupled with 4,6-dichloropyrimidine using Cs₂CO₃ and Cu powder.
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Yield: ~60–80% under microwave-assisted conditions.
-
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Functionalization of pyrazolo[1,5-a]pyrimidines :
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Formylation and palladium-catalyzed C–H activation demonstrate strategies for modifying electron-deficient heterocycles.
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Unresolved Questions and Research Gaps
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Limited data exists on the photophysical properties or biological activity of this specific compound.
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The impact of trifluoromethyl groups on pyrimidine ring reactivity warrants further study.
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Scalability of copper-mediated coupling reactions for large-scale synthesis remains underexplored.
Q & A
Q. What are the recommended synthetic routes for 2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine, and how can reaction yields be optimized?
Methodological Answer: The synthesis of structurally analogous pyrimidine derivatives typically involves multi-step reactions with careful control of conditions. For example:
- Step 1: Coupling of trifluoromethyl-substituted pyridine intermediates via nucleophilic aromatic substitution (e.g., using NaOH in dichloromethane for deprotonation and activation) .
- Step 2: Suzuki-Miyaura cross-coupling to attach biphenyl groups to the pyrimidine core, requiring palladium catalysts and inert atmospheres .
- Yield Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For instance, flow-chemistry setups enable precise control of reaction parameters, improving reproducibility and scalability .
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., weak C–H⋯O/π bonds observed in similar pyrimidines ).
- Spectroscopy: Use ¹⁹F NMR to confirm trifluoromethyl group orientation and ¹H/¹³C NMR for aromatic proton assignments .
- Computational Modeling: Density Functional Theory (DFT) calculations predict electronic effects of trifluoromethyl groups on lipophilicity and metabolic stability .
Q. What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation: Follow protocols for trifluoromethyl-containing compounds, which may release toxic HF under hydrolysis. Use PPE (gloves, goggles) and work in fume hoods .
- Waste Disposal: Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Case Study: If NMR suggests planar geometry but XRD shows dihedral angles (e.g., 12.8° twist in phenyl groups ), perform variable-temperature NMR to assess dynamic effects.
- Synchrotron XRD: High-resolution data can clarify disorder in trifluoromethyl groups, which may cause spectral anomalies .
Q. What strategies optimize bioactivity through structural modifications?
Methodological Answer:
- SAR Analysis: Systematically modify substituents (e.g., replace trifluoromethyl with methoxy or halogens) to assess impacts on enzyme binding. For example:
- Trifluoromethyl: Enhances metabolic stability (logP increase by ~0.5 units ).
- Biphenyl Groups: Improve π-π stacking with hydrophobic enzyme pockets .
Q. How can computational methods predict drug-likeness and off-target effects?
Methodological Answer:
- Pharmacophore Modeling: Use tools like Schrödinger’s Phase to map interactions with target proteins (e.g., kinase inhibitors ).
- ADMET Prediction: SwissADME or pkCSM estimate permeability (e.g., Caco-2 cell assay correlation) and cytochrome P450 inhibition risks .
Q. What advanced techniques validate reaction mechanisms for scale-up?
Methodological Answer:
- Isotope Labeling: Track intermediates using ¹³C/²H isotopes in mass spectrometry.
- In Situ IR Spectroscopy: Monitor reaction progress in flow reactors to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
